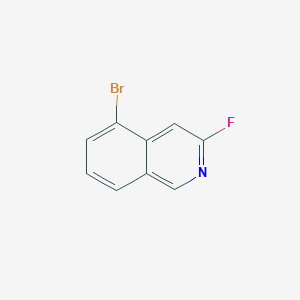
5-Bromo-3-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoroisoquinoline is a halogenated organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse applications in chemistry, biology, and medicine. The presence of bromine and fluorine atoms in the this compound molecule imparts unique chemical properties that make it valuable in various scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized through the bromination of 3-fluoroisoquinoline followed by fluorination at the appropriate positions. This process typically involves the use of brominating agents like bromine (Br2) and fluorinating agents such as Selectfluor.
Sandmeyer Reaction: Another method involves the diazotization of 3-fluoroaniline followed by the Sandmeyer reaction to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: this compound-1-amine
Substitution: 5-Iodo-3-fluoroisoquinoline
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoroisoquinoline is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes for biological imaging.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-3-fluoroisoquinoline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine and fluorine atoms play a crucial role in enhancing the compound's binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-7-fluoroisoquinoline: Similar structure but with the fluorine atom at the 7-position.
3-Bromo-5-fluoroisoquinoline: Another positional isomer with bromine and fluorine atoms swapped.
Uniqueness: 5-Bromo-3-fluoroisoquinoline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and biological activity. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H5BrFN |
|---|---|
Molekulargewicht |
226.04 g/mol |
IUPAC-Name |
5-bromo-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChI-Schlüssel |
LXVBYZGZCGYIEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


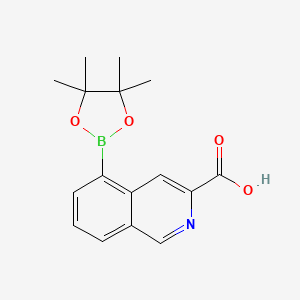
![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
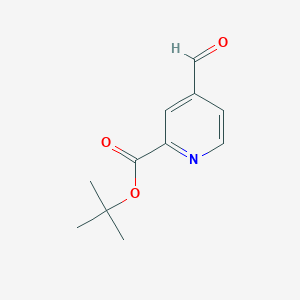
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
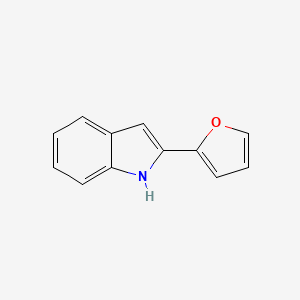
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)

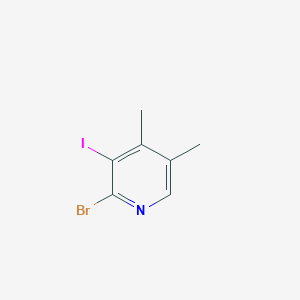
![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
![5-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B15331095.png)

![3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15331110.png)
![8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331111.png)
